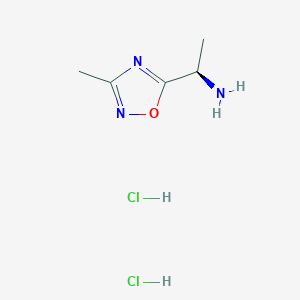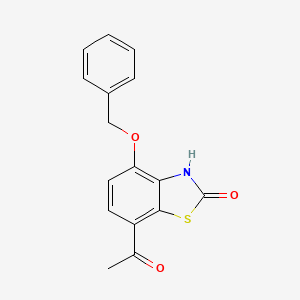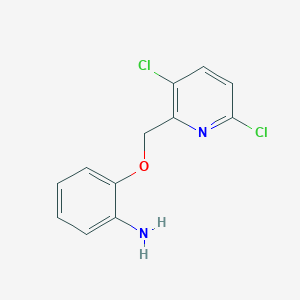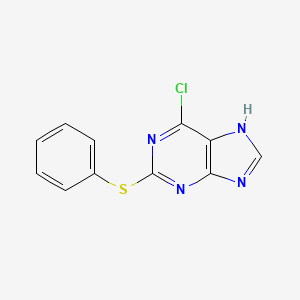
(R)-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the ethanamine group. Common synthetic routes may include:
Cyclization Reactions: Formation of the oxadiazole ring through cyclization of appropriate precursors.
Amine Introduction: Introduction of the ethanamine group via nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Temperature and Pressure Control: Precise control of temperature and pressure to ensure optimal reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states.
Reduction: Reduction of functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Such as dichloromethane, ethanol, or water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction may lead to simpler amine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biology, this compound may be studied for its potential biological activity. Oxadiazoles are known for their antimicrobial, antifungal, and anticancer properties, making this compound a candidate for drug development.
Medicine
In medicine, ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride may be explored for its therapeutic potential. Its ability to interact with biological targets could lead to the development of new pharmaceuticals.
Industry
In industry, this compound may be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and altering their activity.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride include other oxadiazole derivatives, such as:
- 1,2,4-Oxadiazole-5-carboxylic acid
- 3-Methyl-1,2,4-oxadiazole-5-thiol
- 1,2,4-Oxadiazole-5-amine
Uniqueness
The uniqueness of ®-1-(3-Methyl-1,2,4-oxadiazol-5-yl)ethanaminedihydrochloride lies in its specific structure and stereochemistry. The presence of the ®-configuration and the ethanamine group distinguishes it from other oxadiazole derivatives, potentially leading to unique chemical and biological properties.
Propiedades
Fórmula molecular |
C5H11Cl2N3O |
|---|---|
Peso molecular |
200.06 g/mol |
Nombre IUPAC |
(1R)-1-(3-methyl-1,2,4-oxadiazol-5-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-3(6)5-7-4(2)8-9-5;;/h3H,6H2,1-2H3;2*1H/t3-;;/m1../s1 |
Clave InChI |
SVWIVBHZIHUNNG-HWYNEVGZSA-N |
SMILES isomérico |
CC1=NOC(=N1)[C@@H](C)N.Cl.Cl |
SMILES canónico |
CC1=NOC(=N1)C(C)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,2,4-Thiadiazolo[4,5-a]benzimidazol-3-amine](/img/structure/B8418770.png)
![2H-Pyran-2-one, tetrahydro-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B8418782.png)

![4-(1H-Pyrrolo[3,2-b]pyridin-7-yloxy)-3-fluorobenzenamine](/img/structure/B8418790.png)


![9-Hydroxy-3-(2-hydroxyethyl)-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-onehydrochloride](/img/structure/B8418810.png)



![2-Chloro-1-fluoro-4-[(3-fluorobenzyl)sulfonyl]benzene](/img/structure/B8418852.png)

